A Technical Guide to (1R,2R)-1,2-Dicyclohexylethane-1,2-diol
A Technical Guide to (1R,2R)-1,2-Dicyclohexylethane-1,2-diol
Abstract
(1R,2R)-1,2-Dicyclohexylethane-1,2-diol, a C₂-symmetric chiral diol, is a pivotal molecule in the field of asymmetric synthesis. Its rigid dicyclohexyl backbone imparts a well-defined stereochemical environment, making it an effective chiral auxiliary and ligand for a variety of stereoselective transformations. This guide provides a comprehensive overview of its chemical structure, stereochemistry, and physical properties. It details the primary method for its enantioselective synthesis—the Sharpless Asymmetric Dihydroxylation of (E)-1,2-dicyclohexylethylene—and explores its applications in catalysis. This document is intended for researchers and professionals in organic chemistry and drug development, offering technical insights and validated protocols to support their work.
Molecular Structure and Properties
(1R,2R)-1,2-Dicyclohexylethane-1,2-diol is a vicinal diol characterized by two cyclohexyl rings attached to a two-carbon (ethane) backbone, with hydroxyl groups at the C1 and C2 positions. The specific (1R,2R) designation defines the absolute stereochemistry at the two chiral centers, making it a distinct, optically active stereoisomer.
1.1. Chemical Structure
The molecule's structure consists of two chiral carbons, each bonded to a hydrogen atom, a hydroxyl group, a cyclohexyl group, and the other chiral carbon. The bulky cyclohexyl groups significantly influence the molecule's conformation, providing steric hindrance that is crucial for its role in creating a chiral environment in asymmetric reactions.[1]
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IUPAC Name: (1R,2R)-1,2-dicyclohexylethane-1,2-diol[2]
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SMILES: C1CCC(CC1)O">C@HO[2]
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InChIKey: CKHLARJSOMXDKL-ZIAGYGMSSA-N[2]
1.2. Physicochemical Properties
A summary of the key physical and chemical properties is presented below. These properties are essential for handling, storage, and application in experimental setups.
| Property | Value | Source(s) |
| CAS Number | 120850-92-2 | [2][3] |
| Molecular Weight | 226.36 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid | (Typical) |
| Melting Point | 138-142 °C (lit.) | [3] |
| Solubility | Soluble in many organic solvents (e.g., alcohols, THF, CH₂Cl₂), sparingly soluble in nonpolar solvents, and insoluble in water. | (General chemical knowledge) |
Enantioselective Synthesis: Sharpless Asymmetric Dihydroxylation
The most direct and reliable method for synthesizing enantiomerically pure (1R,2R)-1,2-dicyclohexylethane-1,2-diol is the Sharpless Asymmetric Dihydroxylation (AD) of the corresponding alkene, (E)-1,2-dicyclohexylethylene.[5][6] This powerful oxidation reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[7][8]
The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation. For the synthesis of the (1R,2R)-diol from the (E)-alkene, the AD-mix-β formulation, which contains the dihydroquinidine (DHQD)-based ligand (DHQD)₂PHAL, is required.[7][9]
2.1. Reaction Mechanism Overview
The catalytic cycle of the Sharpless AD reaction is well-established and involves several key steps:[7]
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Complex Formation: Osmium tetroxide (OsO₄) coordinates with the chiral ligand to form a highly reactive chiral complex.
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Cycloaddition: The OsO₄-ligand complex undergoes a [3+2] cycloaddition with the alkene from a specific face, guided by the chiral ligand, to form a cyclic osmate ester intermediate.
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Hydrolysis: The osmate ester is hydrolyzed to release the desired cis-diol product.
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Reoxidation: A stoichiometric co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), regenerates the Os(VIII)O₄ from the reduced Os(VI) species, allowing the catalytic cycle to continue.[7][9]
2.2. Visualizing the Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of (1R,2R)-1,2-dicyclohexylethane-1,2-diol.
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
2.3. Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of (1R,2R)-1,2-dicyclohexylethane-1,2-diol.
Materials:
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(E)-1,2-Dicyclohexylethylene (1.0 eq)
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AD-mix-β (commercially available premix)[7]
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tert-Butanol (t-BuOH)
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Water (H₂O)
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Sodium sulfite (Na₂SO₃)
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Ethyl acetate (EtOAc)
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Hexanes
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: A 1:1 mixture of t-BuOH and H₂O is prepared. In a round-bottom flask equipped with a magnetic stir bar, dissolve (E)-1,2-dicyclohexylethylene in the t-BuOH/H₂O solvent system.
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Addition of Reagent: Cool the solution to 0 °C in an ice bath. To the vigorously stirring solution, add the AD-mix-β powder in one portion.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting alkene. The reaction typically appears as a biphasic orange slurry.
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Quenching: Cool the mixture back to 0 °C and quench the reaction by the slow, portion-wise addition of solid sodium sulfite. Stir for an additional hour.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the pure (1R,2R)-1,2-dicyclohexylethane-1,2-diol as a white crystalline solid.
Applications in Asymmetric Catalysis
Chiral diols are fundamental building blocks and ligands in asymmetric synthesis.[5][10] (1R,2R)-1,2-Dicyclohexylethane-1,2-diol, with its C₂-symmetry and sterically demanding cyclohexyl groups, serves as an excellent chiral ligand for various metal-catalyzed reactions. The hydroxyl groups can coordinate to a metal center, creating a well-defined chiral pocket that directs the stereochemical outcome of the reaction.[1]
3.1. Role as a Chiral Ligand
The diol can be used directly or can be derivatized to form other important classes of ligands, such as chiral phosphines or diamines. When complexed with a metal (e.g., Titanium, Boron, Copper), it forms a chiral Lewis acid catalyst. This catalyst can then activate substrates and facilitate a wide range of enantioselective transformations.[5]
3.2. Logical Flow of Catalyst Formation and Use
Sources
- 1. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,2R)-1,2-Dicyclohexylethane-1,2-diol | C14H26O2 | CID 10633028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1,2-DICYCLOHEXYLETHANE-1,2-DIOL | CAS 120850-91-1 [matrix-fine-chemicals.com]
- 5. alfachemic.com [alfachemic.com]
- 6. organicreactions.org [organicreactions.org]
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